molecular formula C7H6BrNO2S B13164459 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B13164459
M. Wt: 248.10 g/mol
InChI Key: IWGQQJQLYICDAY-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2, a cyclopropyl group at position 4, and a carboxylic acid moiety at position 5. This structure combines the electron-withdrawing effects of bromine, the steric and electronic influence of the cyclopropyl group, and the acidity/reactivity of the carboxylic acid.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H6BrNO2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11)

InChI Key

IWGQQJQLYICDAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC(=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves:

  • Construction of the 1,3-thiazole ring core.
  • Introduction of the cyclopropyl substituent at the 4-position.
  • Selective bromination at the 2-position of the thiazole ring.
  • Installation or hydrolysis of the carboxylic acid group at the 5-position.

The synthetic routes often start from appropriately substituted thiazole esters or thiazole precursors, which are then functionalized via halogenation and cyclopropylation reactions, followed by ester hydrolysis to yield the carboxylic acid.

Specific Preparation Routes

Hydrolysis of Ethyl 2-Bromothiazole-4-carboxylate (Precursor Ester)

A well-documented method for preparing 2-bromo-thiazole carboxylic acids involves the hydrolysis of ethyl 2-bromothiazole-4-carboxylate under basic conditions:

  • Procedure: Ethyl 2-bromothiazole-4-carboxylate is dissolved in methanol, and 10% sodium hydroxide solution is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours. After completion, volatiles are removed under vacuum, and the aqueous layer is acidified to pH 4-5 with hydrochloric acid. The precipitated solid is filtered and dried to obtain 2-bromothiazole-4-carboxylic acid with a yield of approximately 93%.

This method is efficient for preparing the 2-bromo-4-thiazolecarboxylic acid core but requires further steps to introduce the cyclopropyl group at the 4-position.

Bromination at the 2-Position

Selective bromination of the thiazole ring at the 2-position is typically achieved by:

  • Treatment of the thiazole intermediate with bromine (Br2) in acetic acid at room temperature or slightly elevated temperatures.
  • This reaction yields α-bromoacyl derivatives, which can be further transformed into the target compound.
Amide Formation and Further Functionalization

In some synthetic schemes, the carboxylic acid group is first converted into an acid chloride using reagents like oxalyl chloride, followed by amide coupling reactions with amines in solvents such as tetrahydrofuran or N,N-dimethylformamide (DMF), using coupling agents like TBTU. Although this is more relevant for derivative synthesis, it provides insight into functional group transformations related to the target compound.

Representative Synthetic Procedure for this compound

Based on the integration of reported methods, a plausible synthetic route is:

Step Reagents and Conditions Description Yield (%)
1 Cyclopropyl ketone + thiourea derivative, reflux in acetic acid Cyclocondensation to form 4-cyclopropyl-1,3-thiazole core Not specified
2 Bromination with Br2 in acetic acid, room temperature Selective bromination at 2-position Not specified
3 Hydrolysis of ester intermediate with NaOH in methanol at 0 °C Conversion of ester to carboxylic acid ~90% (based on analogous reactions)

This sequence is consistent with the literature precedent for related thiazole carboxylic acids.

Data Table: Summary of Key Preparation Parameters

Parameter Details Reference
Starting Material Ethyl 2-bromothiazole-4-carboxylate or cyclopropyl-substituted ketone
Bromination Agent Bromine (Br2) in acetic acid
Hydrolysis Conditions 10% NaOH in methanol, 0 °C, 2 hours
Acidification 1.5 N HCl to pH 4-5
Purification Filtration of precipitate, recrystallization or column chromatography
Typical Yield Hydrolysis: 90-93%

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: Bromine: The presence of bromine at position 2 increases molecular weight and provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) . Cyclopropyl vs. Melting Points: Phenyl-substituted derivatives (e.g., 4-Methyl-2-phenyl-) exhibit higher melting points (214–215°C) than alkyl-substituted analogs, likely due to π-π stacking interactions .

Reactivity and Applications: The carboxylic acid group at position 5 enables derivatization into amides, esters, or metal-coordinating ligands, making these compounds versatile intermediates in drug discovery .

Structural Diversity :

  • Compounds like 2-(2-Bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (MW 312.19) demonstrate how aromatic substituents significantly increase molecular complexity and weight .

Research Findings and Implications

  • Synthetic Utility : Brominated thiazoles, such as 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, are frequently employed in palladium-catalyzed coupling reactions to introduce aryl or alkyl groups .
  • Biological Relevance : Thiazole carboxylic acids with phenyl groups (e.g., 4-Methyl-2-phenyl-) have been explored for antimicrobial and anti-inflammatory activities, though specific data for the cyclopropyl analog are lacking .
  • Future Directions : Comparative studies on the reactivity of cyclopropyl vs. methyl or ethyl groups in halogenated thiazoles could elucidate steric/electronic effects on reaction kinetics and product selectivity.

Biological Activity

2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been studied for their antimicrobial , antifungal , anticancer , and anti-inflammatory properties. The thiazole ring structure contributes to their ability to interact with various biological targets, leading to significant pharmacological effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of bacterial strains. In particular, studies have shown:

  • Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values ranging from 1.95 to 15.62 μg/mL against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
  • Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis, although specific pathways remain to be fully elucidated .

Antifungal Activity

The antifungal potential of this compound has also been explored:

  • It demonstrated activity against fungi such as Candida albicans and Aspergillus niger, with MIC values reported between 3.92 and 4.23 mM .
  • Structure–activity relationship (SAR) studies indicate that modifications to the thiazole structure can enhance antifungal efficacy by increasing lipophilicity and improving binding affinity to fungal targets .

Anticancer Properties

The anticancer effects of this compound are particularly noteworthy:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed significant cytotoxic effects, with IC50 values ranging from 7 to 20 µM .
  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation .

The biological activity of thiazole derivatives is attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds like this compound can inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Receptor Binding : Thiazoles may bind to specific receptors involved in inflammatory responses or cellular signaling pathways, modulating their activity .
  • DNA Interaction : Similar compounds have been shown to interact with DNA and topoisomerases, leading to DNA damage and subsequent cell death in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity; effective against multiple bacterial strains.
Showed promising anticancer effects in vitro with significant cytotoxicity against lung cancer cells.
Identified structure–activity relationships that enhance the efficacy of thiazole derivatives against fungi.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid?

A typical approach involves cyclopropane ring introduction via cyclopropylation reagents (e.g., cyclopropylboronic acids) followed by bromination. For brominated thiazole derivatives, regioselective bromination at the 2-position can be achieved using bromine (Br₂) in a non-polar solvent like CCl₄ under controlled temperatures (45–50°C), as demonstrated for analogous brominated heterocycles . Substitution at the 4-position (e.g., cyclopropyl) may require palladium-catalyzed cross-coupling reactions, similar to methods used for phenyl-substituted isothiazoles .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Assignments focus on distinguishing cyclopropyl protons (δ ~0.5–2.0 ppm) and thiazole ring protons (δ ~7–9 ppm). Bromine’s inductive effect downfield-shifts adjacent carbons .
  • X-ray crystallography : Resolves spatial arrangement of the cyclopropyl group and bromine-thiazole interactions, critical for confirming regiochemistry .
  • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and thiazole C=N/C-S stretches (1600–1500 cm⁻¹) .

Q. What purification strategies are effective for this compound?

Recrystallization from polar solvents (e.g., water/ethanol mixtures) is preferred for carboxylic acid derivatives, as seen in brominated furan-2-carboxylic acid purification . For intermediates like esters, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Advanced Research Questions

Q. How can bromination be optimized to minimize di-bromination or ring-opening side reactions?

Controlled stoichiometry (1:1 molar ratio of substrate to Br₂) and slow addition of bromine at 45–50°C reduce over-bromination risks . Solvent choice (e.g., CCl₄) stabilizes intermediates, while avoiding protic solvents prevents acid-catalyzed degradation . Monitoring via TLC or in-situ NMR ensures reaction quench at the mono-brominated stage.

Q. What computational methods predict the reactivity of the cyclopropyl-thiazole system?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclopropyl ring strain (∼27 kcal/mol) and its impact on electrophilic substitution at the thiazole ring. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites, guiding functionalization strategies .

Q. How does the cyclopropyl group influence stability during synthetic steps?

Cyclopropane rings are prone to ring-opening under strong acidic/basic conditions. Stability can be enhanced by using mild reagents (e.g., NaHCO₃ for neutralization) and low temperatures during cyclopropylation, as seen in analogs like 5-(cyclopropylmethoxy)benzoic acid .

Contradictions & Considerations

  • Bromination Solvents : While CCl₄ is effective , its toxicity necessitates alternatives like DCM under N₂ atmosphere.
  • Cyclopropyl Stability : Unlike methyl groups (stable under harsh conditions) , cyclopropyl requires inert atmospheres to prevent ring-opening .

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